3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE
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Overview
Description
3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE is an organic compound that belongs to the class of dioxolanes. This compound features a dioxolane ring attached to a fluorinated methylphenyl group. The presence of the fluorine atom and the dioxolane ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE typically involves the reaction of 3-fluoro-2-methylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.
Reaction Conditions:
Reactants: 3-fluoro-2-methylbenzyl alcohol, ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable solvent
Temperature: Reflux conditions
Duration: Several hours until the reaction reaches completion
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the dioxolane ring can influence its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-2-methylphenyl)methyl]-1,3-dioxolane
- 2-[(3-Bromo-2-methylphenyl)methyl]-1,3-dioxolane
- 2-[(3-Methylphenyl)methyl]-1,3-dioxolane
Uniqueness
3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can lead to differences in reactivity, stability, and biological activity compared to its chloro, bromo, and non-halogenated analogs.
Properties
IUPAC Name |
2-[(3-fluoro-2-methylphenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-9(3-2-4-10(8)12)7-11-13-5-6-14-11/h2-4,11H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSVTRKAENTJDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645884 |
Source
|
Record name | 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-60-9 |
Source
|
Record name | 2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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